molecular formula C12H17N3S B15291176 1-(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

1-(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No.: B15291176
M. Wt: 235.35 g/mol
InChI Key: XTCRHUPAVXJLNL-UHFFFAOYSA-N
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Description

1-(1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a thiophene ring, a pyrazole ring, and an isopropyl group

Preparation Methods

The synthesis of 1-(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazole ring, followed by the introduction of the thiophene ring and the isopropyl group. The final step involves the methylation of the amine group.

  • Synthetic Routes and Reaction Conditions

      Step 1: Synthesis of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones.

      Step 2: Introduction of the thiophene ring via cross-coupling reactions such as Suzuki or Stille coupling.

      Step 3: Alkylation to introduce the isopropyl group.

      Step 4: Methylation of the amine group using methylating agents like methyl iodide.

  • Industrial Production Methods

    • Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

1-(1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

  • Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

      Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

      Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methylamine group.

  • Common Reagents and Conditions

      Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

      Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

      Substitution: Nucleophiles like amines or thiols under basic conditions.

  • Major Products

    • Oxidation products include sulfoxides and sulfones.
    • Reduction products include dihydropyrazole derivatives.
    • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

1-(1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential as a bioactive molecule.
    • Studied for its interactions with biological macromolecules like proteins and nucleic acids.
  • Medicine

    • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
    • Used in drug discovery and development as a lead compound.
  • Industry

    • Utilized in the development of new materials with specific properties.
    • Applied in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

    • The compound may target enzymes or receptors involved in various biological processes.
    • Potential targets include kinases, proteases, and G-protein coupled receptors (GPCRs).
  • Pathways Involved

    • The compound may modulate signaling pathways such as the MAPK/ERK pathway or the NF-κB pathway.
    • It may also influence metabolic pathways and gene expression.

Comparison with Similar Compounds

1-(1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea: Similar in structure but differs in the presence of a urea group instead of a pyrazole ring.

      1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine: Lacks the N-methylmethanamine group, leading to different chemical properties and reactivity.

  • Uniqueness

    • The presence of both the thiophene and pyrazole rings, along with the isopropyl and N-methylmethanamine groups, gives the compound unique chemical and biological properties.
    • Its specific structure allows for diverse chemical reactions and potential applications in various fields.

Biological Activity

1-(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a synthetic compound notable for its unique structural features, which include a pyrazole ring substituted with an isopropyl group and a thiophene moiety. This combination suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of the compound is C11H15N3SC_{11}H_{15}N_3S, and its structure can be represented as follows:

Structure  1 isopropyl 3 thiophen 3 yl 1H pyrazol 5 yl N methylmethanamine\text{Structure }\text{ 1 isopropyl 3 thiophen 3 yl 1H pyrazol 5 yl N methylmethanamine}

Pharmacological Potential

Research indicates that compounds containing pyrazole and thiophene rings often exhibit diverse biological activities. The specific activities of this compound are still under investigation, but preliminary studies suggest several potential pharmacological effects:

1. Antimicrobial Activity
Compounds with similar structures have shown antimicrobial properties. For example, derivatives of pyrazole and thiophene have been reported to possess significant activity against various bacterial strains and fungi, indicating that this compound may also demonstrate similar effects .

2. Insecticidal Activity
Insecticidal assays have revealed that compounds related to this structure can exhibit lethal effects against pests such as Mythimna separate and Helicoverpa armigera. For instance, certain derivatives showed mortality rates exceeding 70% at concentrations of 500 mg/L . This suggests that the compound could be explored for agricultural applications.

3. Modulation of Ion Channels
Studies indicate that this compound may interact with potassium channels, affecting cellular excitability and neurotransmitter release. Such interactions position it as a candidate for further exploration in neuropharmacology .

Structure-Activity Relationship (SAR)

The unique combination of the isopropyl group and thiophene moiety on the pyrazole scaffold may confer distinct biological activities not observed in other similar compounds. Understanding the SAR can guide the design of derivatives with enhanced potency or selectivity.

Compound NameStructureUnique Properties
N-(4-methylphenyl)-2-(thiophen-3-yl)acetamideStructureEnhanced lipophilicity
1-(4-fluorophenyl)-3-methylpyrazoleStructureExhibits potent anti-inflammatory activity
5-methylpyrazole derivativesStructureKnown for diverse biological activities

Case Studies

A case study involving the synthesis and characterization of related compounds demonstrated significant insecticidal activity against various pests. The results indicated that structural modifications could lead to enhanced biological efficacy, suggesting potential pathways for optimizing this compound .

Properties

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

N-methyl-1-(2-propan-2-yl-5-thiophen-3-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C12H17N3S/c1-9(2)15-11(7-13-3)6-12(14-15)10-4-5-16-8-10/h4-6,8-9,13H,7H2,1-3H3

InChI Key

XTCRHUPAVXJLNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CSC=C2)CNC

Origin of Product

United States

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